1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the introduction of the methoxyphenyl group, and the construction of the tetrazole ring. Common synthetic methods include:
Pd-Catalyzed C-N Cross-Coupling: This method is used to form the carbon-nitrogen bond between the benzo[d][1,3]dioxole and the piperazine moiety.
Copper-Catalyzed Coupling: This reaction introduces the benzo[d][1,3]dioxole group at the N1-position.
N-Bromosuccinimide (NBS) Bromination: This step is used to brominate the resulting intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogenating agents like NBS, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Pharmacology: It is investigated for its ability to induce cell cycle arrest and apoptosis in cancer cells.
Chemical Biology: The compound serves as a template for designing more potent analogs with improved biological activity.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine involves its interaction with molecular targets such as tubulin. By modulating microtubule assembly, the compound can cause mitotic blockade and induce apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
Sesamolin: Another compound containing the benzo[d][1,3]dioxole structure, known for its antioxidant properties.
Uniqueness
What sets 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine apart is its combination of the benzo[d][1,3]dioxole, methoxyphenyl, and tetrazole moieties, which confer unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O4/c1-29-17-5-3-16(4-6-17)27-20(22-23-24-27)13-25-8-10-26(11-9-25)21(28)15-2-7-18-19(12-15)31-14-30-18/h2-7,12H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUBDZVLCFLLGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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